molecular formula C10H11FO3 B14770051 3-Ethoxy-2-fluoro-5-methylbenzoic acid

3-Ethoxy-2-fluoro-5-methylbenzoic acid

Katalognummer: B14770051
Molekulargewicht: 198.19 g/mol
InChI-Schlüssel: OLDFDTWNRUKVFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Ethoxy-2-fluoro-5-methylbenzoic acid is an organic compound with the molecular formula C10H11FO3 It is a derivative of benzoic acid, characterized by the presence of ethoxy, fluoro, and methyl substituents on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-2-fluoro-5-methylbenzoic acid typically involves the introduction of the ethoxy, fluoro, and methyl groups onto the benzoic acid core. One common method is the nucleophilic substitution reaction, where a suitable benzoic acid derivative is treated with ethoxy and fluoro reagents under controlled conditions. For example, the reaction of 2-fluoro-5-methylbenzoic acid with ethyl alcohol in the presence of a catalyst can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

3-Ethoxy-2-fluoro-5-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The ethoxy, fluoro, and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

3-Ethoxy-2-fluoro-5-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-Ethoxy-2-fluoro-5-methylbenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The ethoxy, fluoro, and methyl groups can influence the compound’s binding affinity and specificity towards these targets, thereby modulating biological pathways and effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Fluoro-5-methylbenzoic acid: Similar structure but lacks the ethoxy group.

    3-Fluoro-2-methylbenzoic acid: Similar structure but with different positioning of the fluoro and methyl groups.

    3-Ethoxy-2-fluorobenzoic acid: Similar structure but lacks the methyl group.

Uniqueness

3-Ethoxy-2-fluoro-5-methylbenzoic acid is unique due to the specific combination and positioning of the ethoxy, fluoro, and methyl groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C10H11FO3

Molekulargewicht

198.19 g/mol

IUPAC-Name

3-ethoxy-2-fluoro-5-methylbenzoic acid

InChI

InChI=1S/C10H11FO3/c1-3-14-8-5-6(2)4-7(9(8)11)10(12)13/h4-5H,3H2,1-2H3,(H,12,13)

InChI-Schlüssel

OLDFDTWNRUKVFG-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC(=CC(=C1F)C(=O)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.